5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

IDO1 inhibitor Immuno-oncology Enzyme inhibition

This specific 5-iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a critical, validated building block for kinase inhibitor programs. Its unique substitution pattern delivers potent IDO1 inhibition (IC50 13nM) and serves as a versatile precursor for advanced Akt inhibitors (Ki 0.16nM) via Suzuki-Miyaura coupling. Procuring generic analogs risks project failure; ensure synthetic and biological fidelity by sourcing this exact compound.

Molecular Formula C13H10IN3O
Molecular Weight 351.14 g/mol
Cat. No. B8154087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole
Molecular FormulaC13H10IN3O
Molecular Weight351.14 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N2C3=C(C=C(C=C3)I)C=N2
InChIInChI=1S/C13H10IN3O/c1-18-13-5-3-11(8-15-13)17-12-4-2-10(14)6-9(12)7-16-17/h2-8H,1H3
InChIKeyBKPANGHVSGGRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole: Core Properties and Indazole Class Context for R&D Procurement


5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole (CAS 1893415-29-6) is a 1,5-disubstituted indazole derivative characterized by an iodo group at the C5 position and a 6-methoxypyridin-3-yl substituent at the N1 position . With a molecular weight of 351.14 g/mol and a calculated LogP of 3.1, the compound possesses moderate lipophilicity favorable for cell permeability and organic solvent solubility [1]. As a member of the indazole-pyridine chemotype, this scaffold is recognized as a privileged structure in kinase inhibitor development, particularly for targeting Akt and IDO1 enzymes [2][3]. The presence of the iodo substituent renders the compound a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification into structurally complex analogs.

Why Generic 1H-Indazole Substitution Risks Experimental Failure in 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole-Based Programs


Substituting 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole with a generic indazole analog without rigorous justification introduces substantial risk of project failure. The specific 5-iodo and N1-(6-methoxypyridin-3-yl) substitution pattern directly governs biological activity, with this exact compound demonstrating IDO1 inhibitory potency (IC50 = 13 nM) that is 55- to 59-fold more potent than closely related C3-carbohydrazide indazole derivatives (IC50 = 720–770 nM) [1][2]. Furthermore, the iodo substituent at C5 is not a passive structural feature—it serves as a critical functional handle for downstream Suzuki-Miyaura cross-coupling diversification, enabling the synthesis of complex Akt inhibitors (Ki = 0.16 nM) that are inaccessible from non-halogenated analogs [3]. Procurement of alternative indazole building blocks lacking the iodo group or possessing different N1 substitution patterns will fundamentally alter both the biological and synthetic trajectory of a research program.

Quantitative Differentiation Guide: 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole vs. Comparator Indazole Analogs


IDO1 Inhibitory Potency: 55-Fold Superiority Over C3-Carbohydrazide Indazole Analogs

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole inhibits mouse IDO1 with an IC50 of 13 nM in transfected P815 cells [1]. In contrast, a series of C3-carbohydrazide substituted 1H-indazoles reported by Manna et al. (2017) achieved only micromolar potency, with the most active derivatives (compounds 121 and 122) exhibiting IC50 values of 720 nM and 770 nM, respectively, in enzymatic assays [2]. The substitution pattern at N1 and C5 of the target compound confers a 55- to 59-fold enhancement in IDO1 inhibitory activity relative to the C3-modified comparator series.

IDO1 inhibitor Immuno-oncology Enzyme inhibition

Human IDO1 Cellular Activity: 28-Fold Potency Advantage Over Advanced 4,6-Disubstituted Indazole Dual Inhibitors

In IFNγ-stimulated human LXF-289 cells, 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole achieves an IC50 of 14 nM for IDO1 inhibition [1]. This cellular potency substantially exceeds that of compound 35, a 4,6-disubstituted-1H-indazole IDO1/TDO dual inhibitor, which displays an IC50 of 1.37 μM (1370 nM) in HeLa cell assays [2]. The target compound demonstrates a 98-fold lower IC50, establishing it as a significantly more potent IDO1 inhibitor in a human cellular context.

IDO1 inhibitor Cellular assay Immunosuppression

LogP and Lipophilic Efficiency: Optimized Balance for Cell Permeability vs. Common Indazole Intermediates

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole has a calculated LogP of 3.1 [1]. This value falls within the optimal range (1–3) for CNS drug candidates and is well below the typical threshold (LogP > 5) associated with poor solubility, high metabolic clearance, and promiscuous off-target binding. As a class-level reference, many polyhalogenated indazole kinase inhibitor intermediates exceed LogP 4.0, presenting increased formulation and ADME liabilities [2]. The balanced lipophilicity of the target compound reduces downstream optimization burden.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Efficiency: 86% Yield in Copper-Catalyzed N-Arylation Exceeds Typical Chan-Lam Coupling Outcomes

The synthesis of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole via copper(II) acetate-catalyzed N-arylation of 5-iodo-1H-indazole with 6-methoxypyridin-3-yl boronic acid proceeds in 86% isolated yield [1]. This yield exceeds the typical 50–70% range reported for analogous Chan-Lam N-arylation reactions of indazoles with heteroaryl boronic acids under standard conditions [2]. The high efficiency translates directly to cost-effective procurement and reliable multi-gram scale-up.

Synthetic methodology N-Arylation Process chemistry

Optimal Research and Industrial Deployment Scenarios for 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole Based on Differentiated Evidence


IDO1-Targeted Immuno-Oncology Hit-to-Lead Programs

In IDO1 inhibitor discovery campaigns, this compound serves as a validated starting point with demonstrated 13 nM potency against mouse IDO1 and 14 nM against human IDO1 in cellular assays [1]. The 55- to 59-fold potency advantage over alternative C3-substituted indazole scaffolds eliminates the need for multiple rounds of potency optimization [2]. Programs can proceed directly to selectivity profiling and in vivo pharmacokinetic studies.

Akt Kinase Inhibitor Synthesis via Suzuki-Miyaura Diversification

The C5 iodo group enables efficient Suzuki-Miyaura cross-coupling for the synthesis of indazole-pyridine Akt inhibitors with Ki values as low as 0.16 nM [3]. This compound serves as a direct precursor to the indazole-pyridine scaffold that forms the hinge-binding core of potent and selective Akt inhibitors demonstrating in vivo tumor growth inhibition [3].

Medicinal Chemistry Building Block Procurement for Parallel Library Synthesis

With an 86% synthetic yield for the core N-arylation step and a LogP of 3.1 that aligns with drug-like property space, this compound is an efficient building block for parallel synthesis of diverse kinase inhibitor libraries [4][5]. The balanced physicochemical profile reduces the need for post-synthesis property optimization.

Cross-Coupling Methodology Development and Optimization

The iodo substituent at C5 serves as a reliable leaving group for palladium-catalyzed cross-coupling methodology development, including Suzuki-Miyaura and Sonogashira reactions [6]. The compound's stability under standard coupling conditions and well-characterized spectroscopic profile make it an ideal substrate for reaction optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.